

Step-by-Step Guide for Preparing DM4-SMCC Antibody-Drug Conjugates (ADCs)

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Compound of Interest

Compound Name: DM4-Smcc

Cat. No.: B10818610

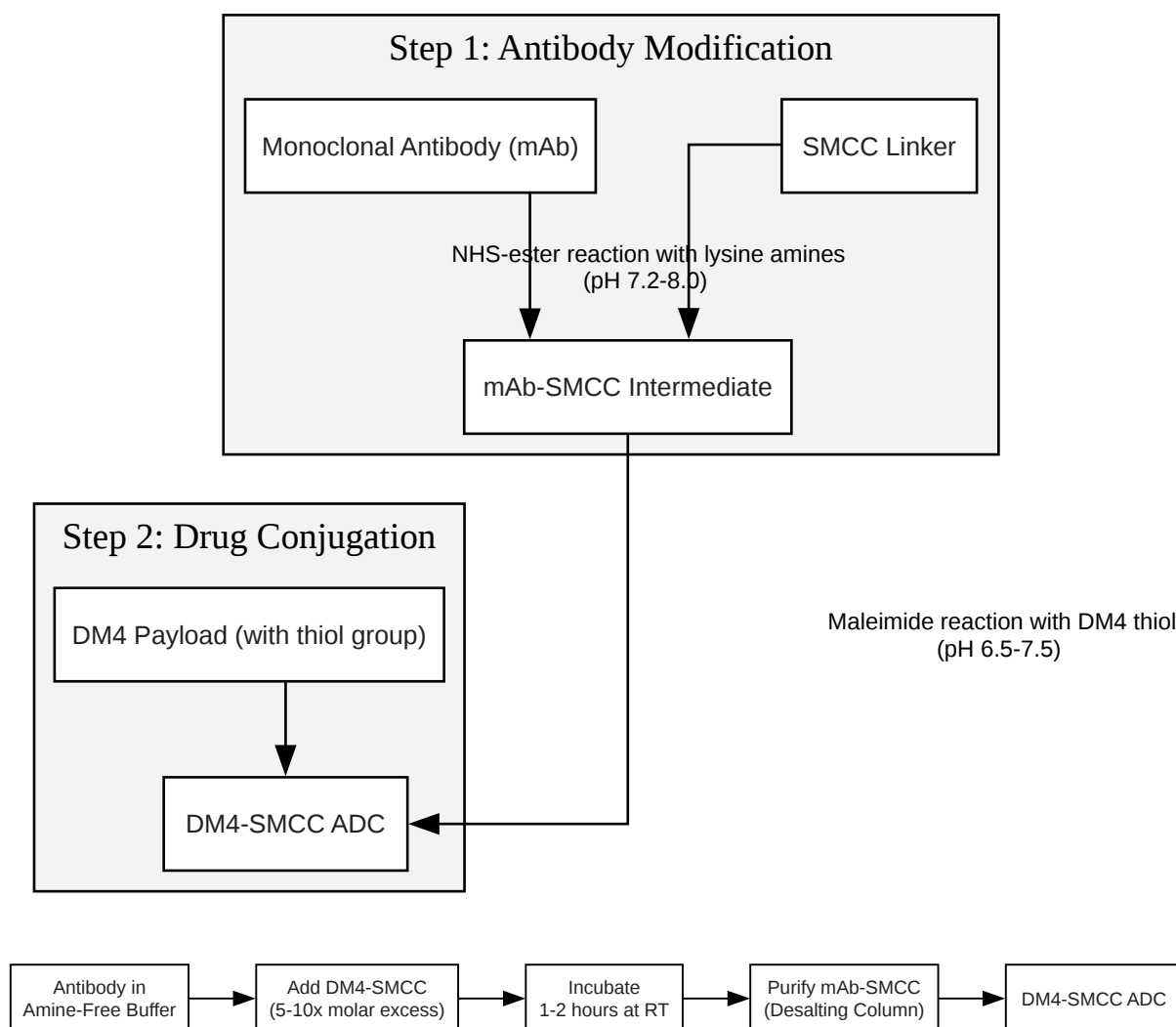
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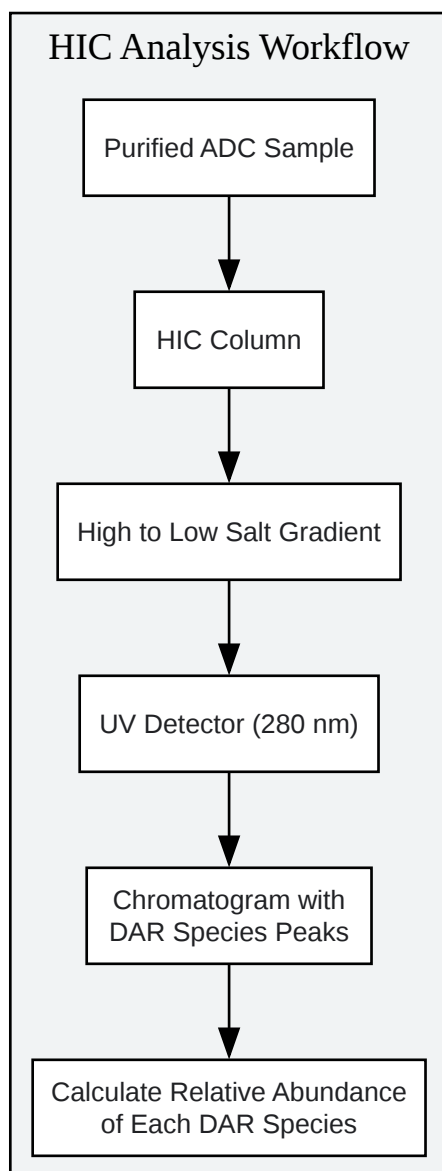
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the preparation and characterization of antibody-drug conjugates (ADCs) using the cytotoxic agent DM4 and the non-cleavable linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This process involves the covalent attachment of the **DM4-SMCC** drug-linker to lysine residues of a monoclonal antibody (mAb).

Overview of DM4-SMCC ADC Preparation

The preparation of a **DM4-SMCC** ADC is a two-step process. First, the primary amine groups on the lysine residues of the antibody are modified with the NHS-ester end of the heterobifunctional SMCC linker. In the second step, the thiol group of the DM4 payload reacts with the maleimide group of the SMCC linker, which is now attached to the antibody, forming a stable thioether bond. The resulting ADC is a heterogeneous mixture of antibodies with varying numbers of drug molecules attached, referred to as the drug-to-antibody ratio (DAR).^[1]





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References

- 1. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

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